

# 2-Bromo-4-methoxypyridine molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Bromo-4-methoxypyridine**

Cat. No.: **B110594**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-4-methoxypyridine**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

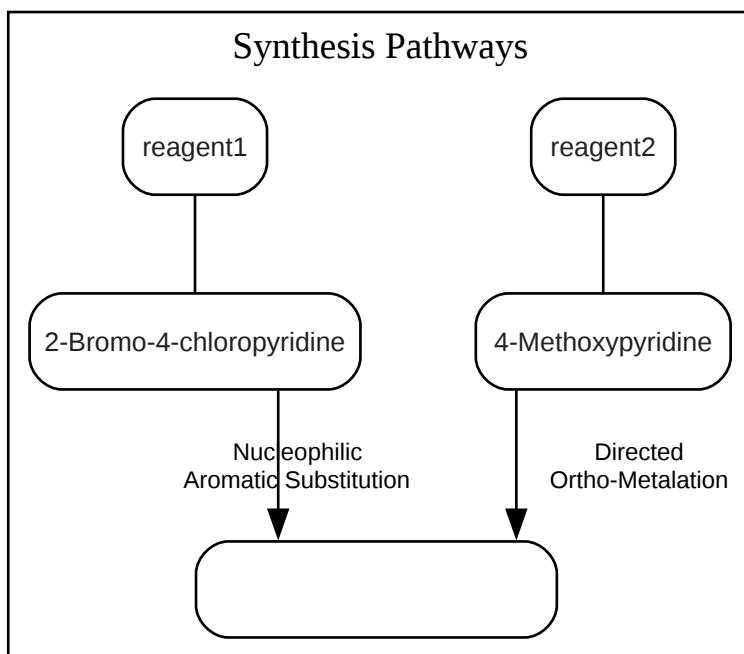
In the landscape of modern synthetic chemistry and drug development, heterocyclic compounds are foundational pillars. Their unique structures provide the necessary scaffolds for a vast array of biologically active molecules. Among these, **2-Bromo-4-methoxypyridine** (CAS No: 89488-29-9) emerges as a particularly versatile and valuable building block.<sup>[1][2]</sup> Its strategic placement of a reactive bromine atom and a methoxy group on the pyridine ring makes it an indispensable intermediate for constructing complex molecular architectures.<sup>[2][3]</sup>

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide not just procedural details but also a deeper understanding of the causality behind experimental choices, empowering scientists to leverage the full potential of this reagent. We will delve into its core properties, established synthesis protocols, key chemical transformations, and its significant applications, particularly in the realms of medicinal chemistry and materials science.<sup>[1][3]</sup>

## Chapter 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. **2-Bromo-4-methoxypyridine** is typically an off-white to pale yellow liquid or a light-yellow to brown solid, a physical state that can be dependent on its purity.<sup>[3][4]</sup>

Its solubility in common organic solvents like methanol, ethanol, and dichloromethane facilitates its use in a wide range of reaction conditions.[\[5\]](#)


## Data Presentation: Key Properties of 2-Bromo-4-methoxypyridine

| Property            | Value                                                           | Source(s)                                                                       |
|---------------------|-----------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Weight    | 188.02 g/mol                                                    | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>6</sub> BrNO                              | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>                     |
| CAS Number          | 89488-29-9                                                      | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>                     |
| Appearance          | Off-white to pale yellow liquid;<br>Light-yellow to brown solid | <a href="#">[3]</a> <a href="#">[4]</a>                                         |
| Purity              | ≥95-98% (typical)                                               | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>                     |
| Storage Temperature | 0-8 °C or Room Temperature                                      | <a href="#">[3]</a> <a href="#">[4]</a>                                         |

Analytical characterization is crucial for verifying the identity and purity of the compound. High-resolution mass spectrometry (HRMS) should show a calculated value for [M+H]<sup>+</sup> of approximately 187.9711.[\[9\]](#) Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, with <sup>1</sup>H NMR typically showing characteristic signals for the methoxy group protons and the three aromatic protons on the pyridine ring.[\[9\]](#)

## Chapter 2: Synthesis of 2-Bromo-4-methoxypyridine

The synthesis of **2-Bromo-4-methoxypyridine** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are nucleophilic aromatic substitution and directed ortho-metallation.



[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **2-Bromo-4-methoxypyridine**.

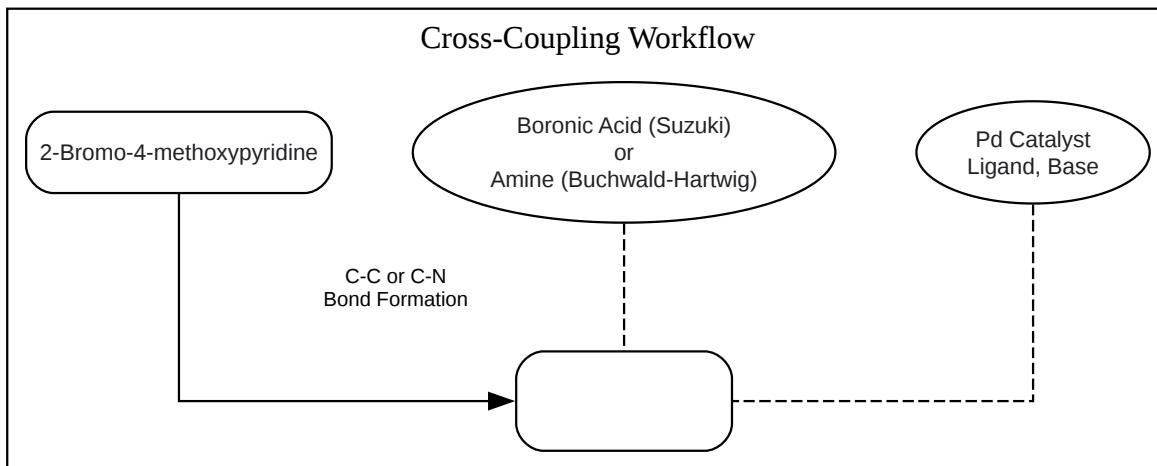
## Method 1: Nucleophilic Aromatic Substitution

This approach is predicated on the differential reactivity of the halogen atoms in 2-bromo-4-chloropyridine. The chlorine at the 4-position is more susceptible to nucleophilic attack than the bromine at the 2-position. Using a strong nucleophile like sodium methoxide allows for the selective displacement of the chloride.

- Step 1: Reaction Setup: To a solution of 2-bromo-4-chloropyridine (1.0 g, 5.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium methoxide (0.35 g, 6.48 mmol).[9][10]
- Step 2: Reaction Execution: Stir the reaction mixture at 120 °C for 24 hours. The high temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation.[9][10]
- Step 3: Workup: After cooling to room temperature, extract the mixture with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and

concentrate under reduced pressure.[9][10]

- Step 4: Purification: Purify the resulting residue by preparative high-performance liquid chromatography (HPLC) or distillation to yield **2-bromo-4-methoxypyridine** as a colorless oil.[9]


## Method 2: Directed Ortho-Metalation

This method offers an alternative route starting from 4-methoxypyridine. The methoxy group directs the deprotonation by a strong base (n-butyllithium) to the adjacent C2 position. The resulting lithiated intermediate is then quenched with a bromine source.

- Step 1: Lithiation: In a nitrogen atmosphere, treat a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C with n-BuLi (11.91 mL, 2.34M in hexanes). After 30 minutes, add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise and stir for one hour.[9]
- Step 2: Bromination: Cool the resulting orange solution to -78 °C. Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise. The low temperature is critical to control the reactivity of the organolithium intermediate. Allow the mixture to warm slowly to room temperature overnight.[9]
- Step 3: Quenching and Workup: Quench the reaction with water at 0 °C and extract with diethyl ether.[9]
- Step 4: Purification: The crude product can be purified by distillation or HPLC to yield the final product.[9]

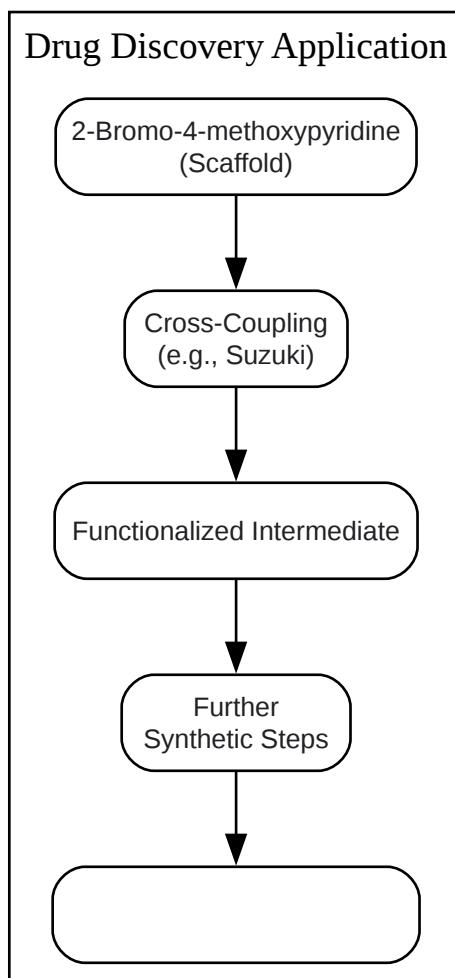
## Chapter 3: Chemical Reactivity and Key Transformations

The synthetic utility of **2-Bromo-4-methoxypyridine** stems from its defined reactivity, primarily centered on the carbon-bromine bond at the 2-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forming new carbon-carbon and carbon-nitrogen bonds.[11]



[Click to download full resolution via product page](#)

Caption: General workflow for cross-coupling reactions.


The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, in Suzuki-Miyaura couplings, catalysts like  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$  are commonly employed. In Buchwald-Hartwig aminations, specialized phosphine ligands are often required to facilitate the C-N bond formation.<sup>[11]</sup> These reactions enable the direct attachment of diverse aryl, heteroaryl, or alkyl groups, rapidly generating libraries of compounds for screening.<sup>[11]</sup>

It is important to note, however, that the reactivity can be substrate-specific. In one study focusing on enantioselective dearomatic addition of Grignard reagents, **2-bromo-4-methoxypyridine** did not yield any conversion, highlighting that specific reaction conditions may not be universally applicable.<sup>[12]</sup>

## Chapter 4: Applications in Drug Discovery and Development

**2-Bromo-4-methoxypyridine** is not just a reagent but a strategic starting point for building molecules with therapeutic potential. Its pyridine core is a common motif in many successful drugs.<sup>[1]</sup>

- Anti-inflammatory Agents: The compound is a documented reagent for the synthesis of biarylsulfonamide CCR9 inhibitors, which are investigated for the treatment of inflammatory bowel diseases.[10]
- Oncology: It serves as a key intermediate in the development of various pharmaceutical agents, including those with potential anti-cancer activity.[1][2][3] The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships (SAR).
- Biochemical Research: Beyond direct synthesis, it is used to create molecular probes for studying enzyme inhibition and receptor binding, providing critical insights into biological pathways.[3]
- Agrochemicals and Materials Science: Its utility extends to the creation of novel agrochemicals like herbicides and pesticides, as well as advanced materials such as polymers and coatings.[1][3]



[Click to download full resolution via product page](#)

Caption: Conceptual pathway from building block to drug candidate.

## Chapter 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **2-Bromo-4-methoxypyridine** is a hazardous substance and must be handled with appropriate precautions.

## Data Presentation: GHS Hazard Summary

| Hazard Class               | Statement                     | GHS Code | Source(s)                               |
|----------------------------|-------------------------------|----------|-----------------------------------------|
| Acute Toxicity, Oral       | Harmful if swallowed          | H302     | <a href="#">[4]</a> <a href="#">[6]</a> |
| Acute Toxicity, Dermal     | Harmful in contact with skin  | H312     | <a href="#">[6]</a>                     |
| Skin Irritation            | Causes skin irritation        | H315     | <a href="#">[4]</a> <a href="#">[6]</a> |
| Eye Irritation             | Causes serious eye irritation | H319     | <a href="#">[4]</a> <a href="#">[6]</a> |
| Acute Toxicity, Inhalation | Harmful if inhaled            | H332     | <a href="#">[6]</a>                     |

- Always handle this chemical in a well-ventilated area or a chemical fume hood.[\[13\]](#)
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [\[13\]](#)
- Avoid breathing vapors or mists.
- Wash hands thoroughly after handling.[\[14\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[13\]](#) [\[14\]](#)
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[\[14\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[\[13\]](#)[\[14\]](#)
- Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[\[13\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)[\[13\]](#)  
Recommended storage temperatures can range from 0-8 °C to general room temperature, so consult the supplier-specific recommendation.[\[3\]](#)[\[4\]](#)

## Conclusion

**2-Bromo-4-methoxypyridine** has firmly established itself as a high-value, versatile intermediate in the chemical sciences. Its well-defined reactivity, particularly in robust cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of diverse and complex molecules. For professionals in drug discovery, it offers a foundational scaffold to build novel therapeutics targeting a range of diseases from inflammatory conditions to cancer. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in both academic research and industrial applications.

## References

- Title: **2-Bromo-4-methoxypyridine**. Source: Pipzine Chemicals. URL:[Link]
- Title: **2-Bromo-4-methoxypyridine** | C6H6BrNO | CID 4738484. Source: PubChem. URL: [Link]
- Title: Exploring Heterocyclic Compound Applications with **2-Bromo-4-methoxypyridine**. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Versatility of **2-Bromo-4-methoxypyridine** in Modern Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. Source: PubChem. URL: [Link]
- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Source: PubMed Central (PMC). URL:[Link]
- Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]

- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-4-methoxypyridine | 89488-29-9 [sigmaaldrich.com]
- 5. 2-Bromo-4-methoxypyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 6. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 89488-29-9 Cas No. | 2-Bromo-4-methoxypyridine | Apollo [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Bromo-4-methoxypyridine | 89488-29-9 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-4-methoxypyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110594#2-bromo-4-methoxypyridine-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)